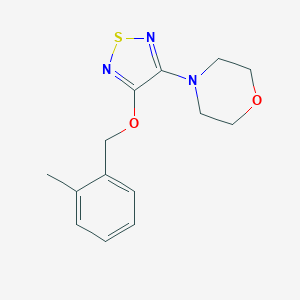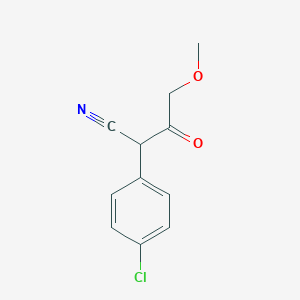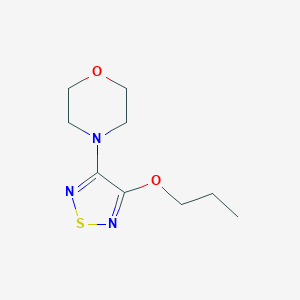
2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether is a chemical compound that has been the subject of scientific research due to its potential application in various fields. The compound is synthesized using a specific method, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It has also been found to inhibit the activity of the protein tyrosine kinase, which is involved in the signaling pathways that regulate cell growth and differentiation.
Biochemical and physiological effects:
2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether has been found to have various biochemical and physiological effects. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. In addition, the compound has been found to have anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether in lab experiments is its ability to selectively inhibit specific enzymes and proteins that are involved in cancer cell growth and proliferation. This allows for the development of more targeted and effective cancer treatments. However, one limitation of using the compound in lab experiments is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and delivery method for the compound.
Orientations Futures
There are several future directions for the study of 2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether. One direction is the development of more potent and selective inhibitors of specific enzymes and proteins that are involved in cancer cell growth and proliferation. Another direction is the investigation of the compound's potential use in combination with other anticancer agents to enhance their effectiveness. Additionally, further studies are needed to determine the compound's potential use in the treatment of other diseases such as inflammatory diseases and infections.
Méthodes De Synthèse
The synthesis of 2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether involves the reaction of 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl chloride with 2-methylbenzyl alcohol in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of 80-100°C for a period of 8-12 hours. The product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether has been studied for its potential application in various fields. The compound has been found to have antimicrobial activity against various strains of bacteria and fungi. It has also been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Propriétés
Formule moléculaire |
C14H17N3O2S |
|---|---|
Poids moléculaire |
291.37 g/mol |
Nom IUPAC |
4-[4-[(2-methylphenyl)methoxy]-1,2,5-thiadiazol-3-yl]morpholine |
InChI |
InChI=1S/C14H17N3O2S/c1-11-4-2-3-5-12(11)10-19-14-13(15-20-16-14)17-6-8-18-9-7-17/h2-5H,6-10H2,1H3 |
Clé InChI |
LECIKYSXEFIOFW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1COC2=NSN=C2N3CCOCC3 |
SMILES canonique |
CC1=CC=CC=C1COC2=NSN=C2N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-chloro-4-[(dimethylamino)methyl]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B246527.png)
![3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B246530.png)
![N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B246534.png)
![1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246566.png)
![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B246576.png)
![N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246582.png)
![1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246595.png)
![N,N-diallyl-2-{2-[1-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246600.png)

![4-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B246605.png)
![4-{4-[(2-Fluorobenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246606.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B246617.png)
![N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246618.png)